4-chloro-3,5-bis(4-chlorophenyl)-1-(4-fluorobenzyl)-1H-pyrazole
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Overview
Description
4-chloro-3,5-bis(4-chlorophenyl)-1-(4-fluorobenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of chloro and fluorobenzyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-bis(4-chlorophenyl)-1-(4-fluorobenzyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of chloro and fluorobenzyl groups: This step may involve nucleophilic substitution reactions where the pyrazole ring is functionalized with chloro and fluorobenzyl groups under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3,5-bis(4-chlorophenyl)-1-(4-fluorobenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions may lead to the formation of different derivatives.
Substitution: The chloro and fluorobenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions may yield various substituted pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-3,5
Properties
Molecular Formula |
C22H14Cl3FN2 |
---|---|
Molecular Weight |
431.7 g/mol |
IUPAC Name |
4-chloro-3,5-bis(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole |
InChI |
InChI=1S/C22H14Cl3FN2/c23-17-7-3-15(4-8-17)21-20(25)22(16-5-9-18(24)10-6-16)28(27-21)13-14-1-11-19(26)12-2-14/h1-12H,13H2 |
InChI Key |
HQVXARQZFQIUCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(C(=N2)C3=CC=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
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